An In-depth Technical Guide to the Structure and Properties of H-Gly-His-Arg-Pro-NH2
An In-depth Technical Guide to the Structure and Properties of H-Gly-His-Arg-Pro-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tetrapeptide H-Gly-His-Arg-Pro-NH2, a molecule of significant interest in the study of hemostasis and thrombosis. The document details its chemical structure, physicochemical properties, and its role as a mimetic of the "B-knob" in the fibrin (B1330869) polymerization process. Detailed experimental protocols for its synthesis, purification, and characterization are provided to facilitate further research and development in this area.
Introduction
H-Gly-His-Arg-Pro-NH2, also known as Glycyl-L-histidyl-L-arginyl-L-prolinamide, is a synthetic tetrapeptide that mimics the N-terminal sequence of the fibrin β-chain (Gly-His-Arg-Pro) exposed after the cleavage of fibrinopeptide B by thrombin. This exposed sequence, termed the "B-knob," plays a role in the lateral aggregation of fibrin protofibrils, a critical step in the formation of a stable fibrin clot. By competing with the natural B-knob for its binding site ("b-hole") on adjacent fibrin monomers, H-Gly-His-Arg-Pro-NH2 can modulate the structure and stability of the fibrin network. This property makes it a valuable tool for investigating the mechanisms of fibrin polymerization and a potential lead compound for the development of antithrombotic agents.
Chemical Structure and Physicochemical Properties
The structure of H-Gly-His-Arg-Pro-NH2 consists of four amino acid residues: Glycine, Histidine, Arginine, and Proline, with the C-terminus amidated.
Diagram of the Chemical Structure of H-Gly-His-Arg-Pro-NH2
Caption: 2D representation of H-Gly-His-Arg-Pro-NH2.
A summary of the key physicochemical properties of H-Gly-His-Arg-Pro-NH2 is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₃₂N₁₀O₄ | [1] |
| Molecular Weight | 464.53 g/mol | [1] |
| CAS Number | 209623-54-1 | [1] |
| Appearance | White to off-white lyophilized powder | |
| Purity (by HPLC) | Typically ≥95% | |
| Calculated Isoelectric Point (pI) | ~11.5 | |
| Solubility | Soluble in water. |
Table 1: Physicochemical Properties of H-Gly-His-Arg-Pro-NH2.
Biological Activity and Mechanism of Action
The primary biological activity of H-Gly-His-Arg-Pro-NH2 stems from its ability to act as a competitive inhibitor in the process of fibrin polymerization.
Fibrin Polymerization Signaling Pathway
Fibrin polymerization is the final step in the coagulation cascade, resulting in the formation of a stable fibrin clot. This process is initiated by the enzyme thrombin, which cleaves fibrinopeptides A and B from the central domain of fibrinogen, exposing the "A" and "B" knobs, respectively. These knobs then bind to complementary "a" and "b" holes on the D-domains of adjacent fibrin monomers, leading to the formation of protofibrils which then aggregate laterally to form a three-dimensional fibrin network.[2][3]
Diagram of the Fibrin Polymerization Pathway
Caption: Simplified signaling pathway of fibrin polymerization.
Interaction with the Fibrinogen "b-hole"
H-Gly-His-Arg-Pro-NH2 specifically mimics the "B-knob" and competes for the "b-hole" located in the β-chain of the fibrinogen D-domain.[4] This interaction is crucial for the lateral aggregation of protofibrils. By occupying the "b-hole," the peptide prevents the natural "B-knob" from binding, thereby inhibiting the formation of a fully cross-linked and stable fibrin clot. This inhibitory effect can be quantified and is a key measure of the peptide's biological activity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of H-Gly-His-Arg-Pro-NH2.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the tetrapeptide H-Gly-His-Arg-Pro-NH2 using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-His(Trt)-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling (Proline):
-
Pre-activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat for Subsequent Amino Acids: Repeat steps 2-5 for the coupling of Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH, and Fmoc-Gly-OH in sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal Glycine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
Diagram of the SPPS Workflow
Caption: General workflow for the solid-phase synthesis of H-Gly-His-Arg-Pro-NH2.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Objective: To purify the crude synthetic peptide to a high degree of homogeneity.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude H-Gly-His-Arg-Pro-NH2 dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B from 5% to 45% over 40 minutes at a flow rate of 10 mL/min.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
| Parameter | Condition |
| Column | C18, 10 µm, 100 Å, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-45% B over 40 min |
| Flow Rate | 10 mL/min |
| Detection | 220 nm |
Table 2: Preparative RP-HPLC Conditions.
Characterization
Objective: To confirm the molecular weight of the purified peptide.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the ESI-MS.
-
Acquire the mass spectrum in positive ion mode.
Expected Results: The mass spectrum should show a major peak corresponding to the [M+H]⁺ ion of H-Gly-His-Arg-Pro-NH2 at m/z 465.27. Other charged species such as [M+2H]²⁺ at m/z 233.14 may also be observed.
Objective: To confirm the structure and sequence of the purified peptide.
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY).
Expected Results: The NMR spectra will show characteristic chemical shifts and correlations for the protons of the four amino acid residues. The sequential connectivities observed in the NOESY spectrum will confirm the Gly-His-Arg-Pro sequence. The presence of the C-terminal amide protons can also be confirmed.
Conclusion
H-Gly-His-Arg-Pro-NH2 is a well-defined tetrapeptide with significant utility in the study of fibrin polymerization and as a potential therapeutic agent. This guide has provided a detailed overview of its structure, properties, and biological function, along with comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, hematology, and drug development.
References
- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. Role of 'B-b' knob-hole interactions in fibrin binding to adsorbed fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymerization of fibrin: specificity, strength, and stability of knob-hole interactions studied at the single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
